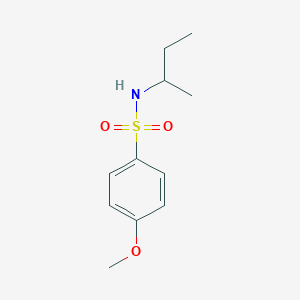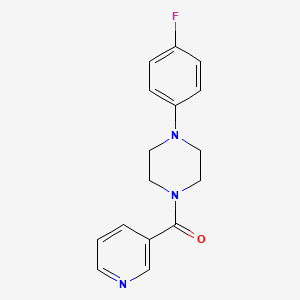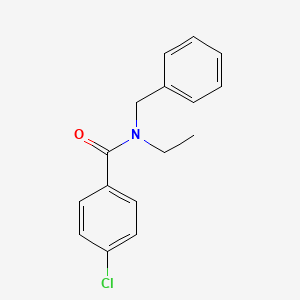
5,5,5-trifluoro-4-hydroxy-4-(9-methyl-9H-carbazol-3-yl)-2-pentanone
Übersicht
Beschreibung
5,5,5-trifluoro-4-hydroxy-4-(9-methyl-9H-carbazol-3-yl)-2-pentanone, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of TFP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. TFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. TFP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
TFP has been found to exhibit several biochemical and physiological effects in vitro and in vivo. TFP has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis. TFP has also been found to reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and neurodegenerative disorders. TFP has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
TFP has several advantages for lab experiments, including its high yield and purity, low cost, and ease of synthesis. TFP is also stable under normal laboratory conditions and can be stored for extended periods. However, TFP has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to use in certain experiments. TFP also has limited data on its toxicity and safety profile, which requires further investigation.
Zukünftige Richtungen
TFP has several potential future directions in scientific research, including the development of new drugs for the treatment of various diseases, the synthesis of new metal complexes for catalysis and material science, and the development of new fluorescent probes for imaging applications. Further studies are needed to fully understand the mechanism of action of TFP and its potential applications in various fields.
Conclusion:
In conclusion, TFP is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP has several advantages for lab experiments, including its ease of synthesis and low cost, but also has some limitations that require further investigation. TFP has several potential future directions in scientific research, and further studies are needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
TFP has been extensively studied for its potential application in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. TFP has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. TFP has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
5,5,5-trifluoro-4-hydroxy-4-(9-methylcarbazol-3-yl)pentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c1-11(23)10-17(24,18(19,20)21)12-7-8-16-14(9-12)13-5-3-4-6-15(13)22(16)2/h3-9,24H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGSUQDUDXCKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol](/img/structure/B3845865.png)
![N,N,N'-trimethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B3845869.png)
![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B3845879.png)
![N-[3-(diethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B3845885.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845892.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]acetohydrazide](/img/structure/B3845897.png)
![ethyl 4-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3845911.png)

![2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone](/img/structure/B3845919.png)
![N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3845921.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3845923.png)

![4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B3845935.png)
